4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole
CAS No.:
Cat. No.: VC13340427
Molecular Formula: C5H6ClN3O2
Molecular Weight: 175.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6ClN3O2 |
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Molecular Weight | 175.57 g/mol |
IUPAC Name | 4-chloro-1,5-dimethyl-3-nitropyrazole |
Standard InChI | InChI=1S/C5H6ClN3O2/c1-3-4(6)5(9(10)11)7-8(3)2/h1-2H3 |
Standard InChI Key | LYFRTXOIWIDKQA-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C)[N+](=O)[O-])Cl |
Canonical SMILES | CC1=C(C(=NN1C)[N+](=O)[O-])Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The molecular formula of 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole is C₆H₇ClN₃O₂, derived from the pyrazole core (C₃H₃N₂) with substitutions at positions 1, 3, 4, and 5. Key substituents include:
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Chlorine at position 4
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Nitro group (-NO₂) at position 3
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Methyl groups (-CH₃) at positions 1 and 5
The molecular weight is 188.60 g/mol, calculated as follows:
Structural Characterization
While direct spectral data for this compound are unavailable, insights can be drawn from related pyrazole derivatives. For example:
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¹H NMR: In 4-chloro-3,5-dimethyl-1H-pyrazole (CAS 151588-02-2), methyl protons resonate at δ 2.26 ppm (singlet, 6H) . The nitro group in 4-chloro-3-nitro-1H-pyrazole causes deshielding effects, shifting aromatic protons downfield .
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¹³C NMR: Nitro and chloro substituents typically result in carbon chemical shifts between 120–150 ppm for aromatic carbons .
Synthesis Methodologies
Chlorination Strategies
Physicochemical Properties
Thermal Stability
While specific data for 4-chloro-1,5-dimethyl-3-nitro-1H-pyrazole are lacking, related nitrochloropyrazoles exhibit decomposition temperatures above 200°C . The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) enhances thermal stability by delocalizing ring electrons.
Solubility and Partition Coefficients
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Solubility: Likely low in water (<0.1 g/L at 25°C) due to hydrophobic methyl groups and nitro functionality.
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logP (Octanol-Water): Estimated at 2.1–2.5, indicating moderate lipophilicity .
Hazard Profile
Based on structurally similar compounds (e.g., 4-chloro-3-nitro-1H-pyrazole) :
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Skin/Eye Irritation: Category 2 (H315/H319)
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Respiratory Toxicity: Category 3 (H335)
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Handling Recommendations: Use nitrile gloves, safety goggles, and fume hoods to minimize exposure.
Applications and Research Frontiers
Agrochemical Development
Nitrochloropyrazoles are key intermediates in synthesizing acaricides and insecticides. For instance, tebufenpyrad, a commercial acaricide, shares structural motifs with this compound . The nitro group enhances binding to mitochondrial complex I, disrupting pest respiration .
Material Science
The electron-deficient pyrazole core facilitates applications in coordination chemistry. Transition metal complexes derived from nitrochloropyrazoles exhibit catalytic activity in cross-coupling reactions .
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